molecular formula C11H13N3O2 B14758571 4-amino-1-(4-methoxybenzyl)-1H-pyrazol-5(4H)-one

4-amino-1-(4-methoxybenzyl)-1H-pyrazol-5(4H)-one

Cat. No.: B14758571
M. Wt: 219.24 g/mol
InChI Key: UVKTUWDZSUIILS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-amino-1-(4-methoxybenzyl)-1H-pyrazol-5(4H)-one is a heterocyclic compound that features a pyrazolone core structure. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-1-(4-methoxybenzyl)-1H-pyrazol-5(4H)-one typically involves the reaction of 4-methoxybenzylamine with ethyl acetoacetate in the presence of hydrazine hydrate. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazolone ring. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-amino-1-(4-methoxybenzyl)-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, dihydropyrazolone derivatives, and various substituted pyrazolones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-amino-1-(4-methoxybenzyl)-1H-pyrazol-5(4H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-amino-1-(4-methoxybenzyl)-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets. For example, its antimicrobial activity is believed to result from the inhibition of bacterial enzymes, while its anticancer activity may involve the induction of apoptosis in cancer cells. The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-1-(4-chlorobenzyl)-1H-pyrazol-5(4H)-one
  • 4-amino-1-(4-nitrobenzyl)-1H-pyrazol-5(4H)-one
  • 4-amino-1-(4-methylbenzyl)-1H-pyrazol-5(4H)-one

Uniqueness

4-amino-1-(4-methoxybenzyl)-1H-pyrazol-5(4H)-one is unique due to the presence of the methoxy group on the benzyl moiety, which can influence its electronic properties and reactivity. This makes it a valuable compound for the development of new materials and pharmaceuticals .

Properties

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

4-amino-2-[(4-methoxyphenyl)methyl]-4H-pyrazol-3-one

InChI

InChI=1S/C11H13N3O2/c1-16-9-4-2-8(3-5-9)7-14-11(15)10(12)6-13-14/h2-6,10H,7,12H2,1H3

InChI Key

UVKTUWDZSUIILS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C(C=N2)N

Origin of Product

United States

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